molecular formula C19H13ClFNO3S B270276 N-(2-benzoyl-4-chloro-phenyl)-3-fluoro-benzenesulfonamide

N-(2-benzoyl-4-chloro-phenyl)-3-fluoro-benzenesulfonamide

Cat. No. B270276
M. Wt: 389.8 g/mol
InChI Key: FZTSNUXSMBLFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chloro-phenyl)-3-fluoro-benzenesulfonamide, commonly known as BCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. BCF is a sulfonamide derivative that has been synthesized through a number of different methods, each with varying degrees of success.

Mechanism of Action

The mechanism of action of BCF is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of DNA and RNA. Specifically, BCF has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting the activity of this enzyme, BCF can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BCF has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. In addition, BCF has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of BCF is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. In addition, BCF has been shown to be effective at inhibiting the growth of a number of different cancer cell lines, making it a promising candidate for the development of new cancer drugs. However, there are also limitations to the use of BCF in laboratory experiments, including the need for careful control over reaction conditions and the potential for toxicity at high concentrations.

Future Directions

There are a number of future directions for the study of BCF, including the development of new drugs based on its structure and the investigation of its potential applications in the treatment of other diseases. In addition, further research is needed to fully understand the mechanism of action of BCF and to identify any potential side effects or toxicity associated with its use. Overall, BCF represents a promising area of research for the development of new drugs and the treatment of a variety of diseases.

Scientific Research Applications

BCF has been the subject of numerous scientific studies that have investigated its potential applications in pharmaceutical research. One of the most promising applications of BCF is in the development of new drugs for the treatment of cancer. BCF has been shown to inhibit the growth of a number of different cancer cell lines, including breast, lung, and colon cancer cells. In addition, BCF has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

N-(2-benzoyl-4-chloro-phenyl)-3-fluoro-benzenesulfonamide

Molecular Formula

C19H13ClFNO3S

Molecular Weight

389.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C19H13ClFNO3S/c20-14-9-10-18(17(11-14)19(23)13-5-2-1-3-6-13)22-26(24,25)16-8-4-7-15(21)12-16/h1-12,22H

InChI Key

FZTSNUXSMBLFQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=CC(=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the general procedure for the synthesis of N-Aryl-benzenesulfonamides previously described using (2-amino-5-chloro-phenyl)-phenyl-methanone and 3-fluoro-benzenesulfonyl chloride. 1H NMR (CDCl3): δ (ppm): 7.00-7.05 (m, 1H), 7.35 (m, 1H), 7.37 (m, 1H), 7.39-7.44 (m, 4H), 7.37-7.43 (m, 4H), 7.45-7.46 (m, 1H), 7.49-7.50 (m, 1H), 7.51-7.52 (m, 2H), 7.58-7.62 (m, 1H), 9.80 (s, 1H). MS: m/z 390.0 (M++1).
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Synthesis routes and methods II

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